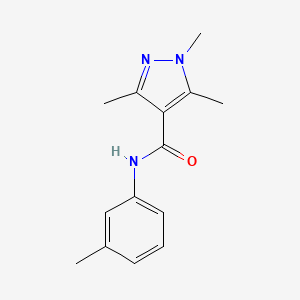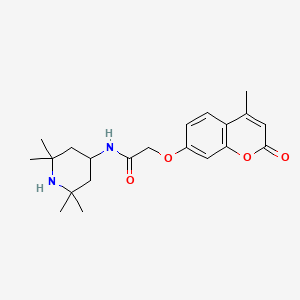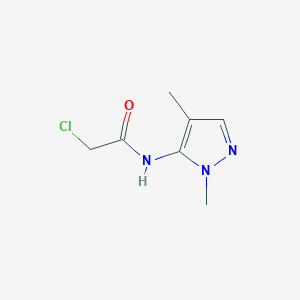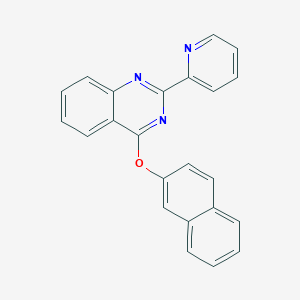![molecular formula C13H18N2O B7469156 N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide, also known as N-(α-methylbenzyl)-N-(2-pyridyl)acetamide, is a chemical compound that has attracted attention from researchers due to its potential applications in scientific research. This compound is a derivative of 2-pyridylacetamide and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide involves its interaction with GPCRs. This compound binds to the receptor and induces a conformational change that activates downstream signaling pathways. The exact mechanism of action may vary depending on the specific receptor that is being studied.
Biochemical and Physiological Effects
N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of GPCRs, which can affect cellular signaling pathways. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide has been found to have analgesic effects and can reduce pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide in lab experiments is its potency as a ligand for GPCRs. This compound can be used at low concentrations to induce a significant response in cells expressing the receptor of interest. Additionally, N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide has been found to be stable and can be stored for long periods of time without degradation. However, one limitation of using this compound is its potential for off-target effects. As with any ligand, N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide may bind to other proteins or receptors in addition to its intended target, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide in scientific research. One area of interest is the study of GPCR signaling pathways in various disease states. N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide can be used to study the effects of different ligands on GPCR activity in cells from patients with specific diseases. Additionally, this compound can be used in the development of new drugs that target GPCRs. Another future direction is the study of the biochemical and physiological effects of N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide in different animal models. This can provide insight into the potential therapeutic applications of this compound in various diseases. Finally, the development of new synthetic methods for N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide can improve its accessibility and pave the way for further research.
Méthodes De Synthèse
The synthesis of N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide involves the reaction of α-methylbenzylamine and 2-pyridylacetic acid in the presence of a coupling reagent. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide has been used in various scientific research applications. One of the most common uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes. N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide has been found to be a potent ligand for GPCRs and can be used to study their structure and function.
Propriétés
IUPAC Name |
N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)8-14-9-12-4-6-13(7-5-12)15-11(3)16/h4-7,14H,1,8-9H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLDDATWIYZVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)


![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)




![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)